Bis(2-nitro-4-sulfophenyl) hexanedioate

Description

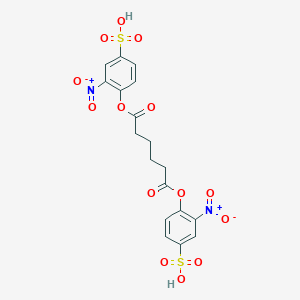

Bis(2-nitro-4-sulfophenyl) hexanedioate is a synthetic organic compound derived from hexanedioic acid (adipic acid) esterified with two 2-nitro-4-sulfophenyl groups. This compound features a central adipate backbone substituted with nitro (-NO₂) and sulfonic acid (-SO₃H) functional groups on the aromatic rings. Although direct references to this compound are absent in the provided evidence, its structural analogs and properties can be inferred from related studies on hexanedioate esters and sulfonated/nitrated aromatics.

Properties

CAS No. |

143392-33-0 |

|---|---|

Molecular Formula |

C18H16N2O14S2 |

Molecular Weight |

548.5 g/mol |

IUPAC Name |

3-nitro-4-[6-(2-nitro-4-sulfophenoxy)-6-oxohexanoyl]oxybenzenesulfonic acid |

InChI |

InChI=1S/C18H16N2O14S2/c21-17(33-15-7-5-11(35(27,28)29)9-13(15)19(23)24)3-1-2-4-18(22)34-16-8-6-12(36(30,31)32)10-14(16)20(25)26/h5-10H,1-4H2,(H,27,28,29)(H,30,31,32) |

InChI Key |

FUMSETOXSPHOLA-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])OC(=O)CCCCC(=O)OC2=C(C=C(C=C2)S(=O)(=O)O)[N+](=O)[O-] |

Synonyms |

2-nitro-4-sulfophenyl adipate 2-NSPA |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on atomic composition; exact value may vary.

Key Comparative Insights:

- Structural Differences: this compound is distinguished by its nitro and sulfophenyl substituents, which are absent in Di-(2-ethylhexyl) adipate (plasticizer) and Bis(7-oxooctyl)hexanedioate (macrocycle precursor). These groups introduce polar and reactive characteristics, contrasting with the nonpolar alkyl chains of Di-(2-ethylhexyl) adipate . The disodium salt of 4,4'-Bis(2-sulfostyryl)biphenyl shares sulfonic acid groups but lacks nitro substituents, emphasizing its role in water-soluble applications like detergents .

- Reactivity and Synthesis: Bis(7-oxooctyl)hexanedioate reacts with phthalic dihydrazide to form nitrogen-containing macrocycles, a pathway influenced by its oxo groups .

- The sulfonic acid groups could enable surfactant or dye applications, akin to 4,4'-Bis(2-sulfostyryl)biphenyl Disodium .

Regulatory and Safety Considerations :

- Nitro-containing compounds often face stringent regulations due to toxicity and explosivity. highlights Chinese regulations on toxic chemicals, suggesting this compound may require similar oversight . Di-(2-ethylhexyl) adipate, while less reactive, is regulated under environmental guidelines due to its persistence .

Research Findings and Data

- Synthetic Pathways: Hexanedioate esters are typically synthesized via esterification of adipic acid with substituted phenols or alcohols. For nitro- and sulfonated derivatives, nitration and sulfonation steps precede esterification, requiring controlled conditions to avoid decomposition .

- Spectroscopic Characterization : Analogous to ’s use of NMR and UV for structural elucidation, this compound would exhibit distinct ¹H-NMR signals for aromatic protons and sulfonic acid groups, with UV absorption peaks reflecting nitroaromatic chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.